4-(azepan-2-yl)-N,N-dimethylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

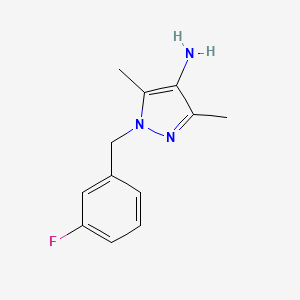

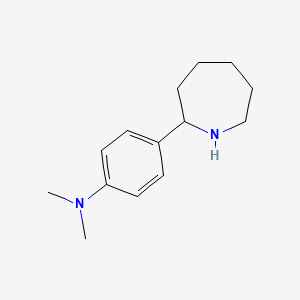

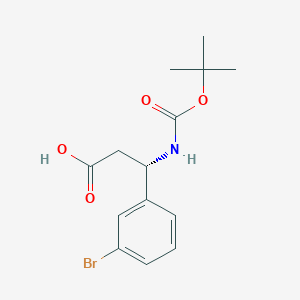

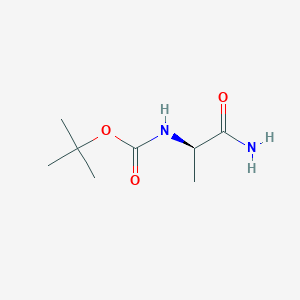

“4-(azepan-2-yl)-N,N-dimethylaniline” is a chemical compound with the molecular formula C14H22N2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “4-(azepan-2-yl)-N,N-dimethylaniline” can be represented by the SMILES string and InChI key provided . The molecular weight of this compound is 218.34 .Physical And Chemical Properties Analysis

“4-(azepan-2-yl)-N,N-dimethylaniline” is a solid substance . More detailed physical and chemical properties are not available in the retrieved information.科学的研究の応用

DNA Adduct Formation

4-(Azepan-2-yl)-N,N-dimethylaniline's derivatives, such as 2,6-dimethylaniline, have been found to form unique patterns of DNA adducts, including unusual N-(deoxyguanosin-8-yl) and O-(deoxyguanosin-8-yl) adducts. These adducts were analyzed in relation to their phosphorylation kinetics, which has implications for understanding the potential carcinogenicity of these compounds (Gonçalves, Beland, & Marques, 2001).

Enzyme Inhibition

Azepane derivatives have been evaluated for their ability to inhibit protein kinases, such as PKB-alpha and PKA. These studies involve structure-based optimization and molecular modeling, contributing to the development of new drugs with improved plasma stability and targeted therapeutic action (Breitenlechner et al., 2004).

Synthesis of Novel Compounds

Research has focused on the high-yielding synthesis of compounds like methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, starting from 2,4-dimethylaniline. Such syntheses have implications in creating new molecules for various applications, including pharmaceuticals (Vaid et al., 2014).

Azo Polymer Films

Research on epoxy-based azo polymers, synthesized from compounds like N,N-di(epoxypropyl)-3,5-dimethylaniline, highlights their potential in creating self-structured surface patterns. These patterns are formed under laser light irradiation and have applications in materials science (Wang, Yin, & Wang, 2011).

Biochemical Metabolism

Studies on the metabolism of 4-(azepan-2-yl)-N,N-dimethylaniline's analogues, like 3:4-dimethylaniline, reveal insights into the metabolic pathways of carcinogenic aromatic amines in organisms. This research is crucial for understanding the biochemical mechanisms of toxicity and carcinogenicity (Boyland & Sims, 1959).

Photocatalysis

The compound's derivatives have been used in visible-light-driven photocatalytic reactions. These studies explore the creation of new chemical bonds and have implications in synthetic chemistry and drug development (Borra et al., 2017).

Mechanistic Bioinorganic Chemistry

Investigations into the N-demethylation of N,N-dimethylanilines by cytochrome P450 using theoretical studies shed light on the mechanisms of enzyme action. This research is significant for understanding drug metabolism and the action of bioinorganic molecules (Wang et al., 2007).

Safety And Hazards

特性

IUPAC Name |

4-(azepan-2-yl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-16(2)13-9-7-12(8-10-13)14-6-4-3-5-11-15-14/h7-10,14-15H,3-6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOCNWFSKKENGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CCCCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398413 |

Source

|

| Record name | 4-(azepan-2-yl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(azepan-2-yl)-N,N-dimethylaniline | |

CAS RN |

383128-95-8 |

Source

|

| Record name | 4-(azepan-2-yl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)